Enhanced Green Fluorescent Protein (EGFP) (200-208)

Description

BenchChem offers high-quality Enhanced Green Fluorescent Protein (EGFP) (200-208) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enhanced Green Fluorescent Protein (EGFP) (200-208) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

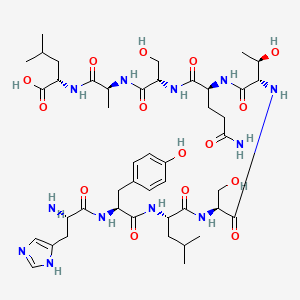

C45H70N12O15 |

|---|---|

Poids moléculaire |

1019.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H70N12O15/c1-21(2)13-30(53-41(67)31(15-25-7-9-27(61)10-8-25)52-38(64)28(46)16-26-17-48-20-49-26)40(66)56-34(19-59)43(69)57-36(24(6)60)44(70)51-29(11-12-35(47)62)39(65)55-33(18-58)42(68)50-23(5)37(63)54-32(45(71)72)14-22(3)4/h7-10,17,20-24,28-34,36,58-61H,11-16,18-19,46H2,1-6H3,(H2,47,62)(H,48,49)(H,50,68)(H,51,70)(H,52,64)(H,53,67)(H,54,63)(H,55,65)(H,56,66)(H,57,69)(H,71,72)/t23-,24+,28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |

Clé InChI |

HPQYOZPSZAHWMK-PMGPJPFJSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the EGFP (200-208) Peptide: A Model Antigen for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Model Epitope

In the landscape of immunological research, particularly in the fields of vaccine development and tumor immunology, the use of well-characterized model antigens is paramount. The Enhanced Green Fluorescent Protein (EGFP), a derivative of the jellyfish Aequorea victoria GFP, has emerged as a powerful tool, not just as a reporter protein, but also as a source of a potent immunodominant epitope.[1][2][3] This guide focuses on a specific nonamer peptide derived from EGFP, the EGFP (200-208) sequence, which has been instrumental in advancing our understanding of T-cell responses in the context of the murine major histocompatibility complex (MHC) class I molecule, H-2Kd.[1][2]

This peptide, with the sequence His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL), represents a naturally processed and presented epitope of the EGFP protein in BALB/c mice.[1][2][4] Its strong binding affinity to the H-2Kd molecule makes it a reliable tool for inducing and detecting specific CD8+ cytotoxic T lymphocyte (CTL) responses.[1][2][5] Consequently, the EGFP (200-208) peptide has become a workhorse for researchers studying antigen-specific immunity, evaluating vaccine efficacy, and exploring novel cancer immunotherapy strategies.[1][5][6]

This technical guide provides a comprehensive overview of the EGFP (200-208) peptide, detailing its core properties, the underlying immunological mechanisms of its function, and practical, field-proven protocols for its application in key immunological assays.

Core Properties of the EGFP (200-208) Peptide

A thorough understanding of the physicochemical properties of the EGFP (200-208) peptide is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Amino Acid Sequence | His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL) | [3][6] |

| Molecular Formula | C45H70N12O15 | [3][7] |

| Molecular Weight | 1019.11 g/mol | [3][7] |

| Appearance | White to off-white solid/powder | [3] |

| Purity (typical) | >95% (as determined by HPLC) | [6] |

| Storage Conditions | Lyophilized powder: -20°C to -80°C. In solvent: -20°C to -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles. | [3][7] |

| Solubility | Soluble in water. For hydrophobic peptides, small amounts of DMSO or acetic acid can be used to aid dissolution. | [3] |

Immunological Mechanism: MHC Class I Presentation and T-Cell Recognition

The immunological significance of the EGFP (200-208) peptide lies in its ability to be presented by MHC class I molecules and subsequently recognized by specific CD8+ T-cells. This process is a cornerstone of adaptive immunity against intracellular pathogens and cancerous cells.

In cells expressing the full-length EGFP protein, the protein is subject to proteasomal degradation in the cytoplasm. The resulting peptide fragments, including the EGFP (200-208) sequence, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Within the ER, these peptides can bind to newly synthesized MHC class I molecules, in this case, H-2Kd in BALB/c mice. The stable peptide-MHC complex is then transported to the cell surface.

CD8+ T-cells with a T-cell receptor (TCR) that specifically recognizes the EGFP (200-208)-H-2Kd complex will bind to these antigen-presenting cells. This binding, along with co-stimulatory signals, triggers the activation of the T-cell, leading to proliferation and differentiation into effector cytotoxic T lymphocytes (CTLs). These CTLs are then capable of identifying and eliminating other cells presenting the same peptide-MHC complex, such as EGFP-expressing tumor cells.[3][8]

Experimental Protocols

The following protocols are synthesized from established methodologies and provide a framework for utilizing the EGFP (200-208) peptide in common immunological assays.

Peptide Handling and Reconstitution

Causality: Proper handling and reconstitution of the lyophilized peptide are critical to maintain its integrity and ensure accurate concentrations in downstream applications.

-

Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Solvent Selection: Reconstitute the peptide in sterile, nuclease-free water. For peptides that are difficult to dissolve, sterile phosphate-buffered saline (PBS) or a small amount of dimethyl sulfoxide (DMSO) followed by dilution with aqueous buffer can be used.

-

Concentration: Prepare a stock solution of a known concentration, for example, 1 mg/mL. For a peptide with a molecular weight of 1019.11 g/mol , a 1 mg/mL solution is approximately 0.98 mM.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

In Vitro T-Cell Stimulation and IFN-γ ELISpot Assay

Causality: The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level. This protocol is designed to detect EGFP (200-208)-specific, IFN-γ-producing T-cells from immunized mice.

Materials:

-

96-well PVDF-membrane ELISpot plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP

-

AEC (3-amino-9-ethylcarbazole) substrate solution

-

RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin

-

EGFP (200-208) peptide

-

Splenocytes from immunized and control BALB/c mice

-

Concanavalin A (ConA) or PHA as a positive control

Procedure:

-

Plate Coating:

-

Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS.

-

Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile coating buffer (100 µL/well) and incubate overnight at 4°C.[9]

-

-

Blocking:

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes from immunized and control mice.

-

Wash the plate to remove the blocking buffer.

-

Add cells to the wells at a density of 2-5 x 10^5 cells/well in 100 µL of culture medium.

-

Add 100 µL of the EGFP (200-208) peptide solution to achieve a final concentration of 1-10 µg/mL.[11][12]

-

Set up control wells:

-

Negative control: cells with medium only.

-

Positive control: cells with ConA (2-5 µg/mL).

-

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[10]

-

-

Detection:

-

Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

-

Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody diluted in PBST with 1% BSA and incubate for 2 hours at room temperature.[13]

-

Wash the plate 3 times with PBST.

-

Add 100 µL/well of Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate 4 times with PBST, followed by 2 washes with PBS.

-

-

Spot Development and Analysis:

-

Add 100 µL/well of AEC substrate solution and incubate at room temperature until distinct spots develop (typically 15-30 minutes).

-

Stop the reaction by washing the plate with distilled water.

-

Allow the plate to dry completely.

-

Count the spots using an ELISpot reader or a dissecting microscope.

-

Flow Cytometry Staining with EGFP (200-208)-H-2Kd Tetramers

Causality: MHC tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry. The tetramer, a complex of four biotinylated peptide-MHC monomers bound to a fluorescently labeled streptavidin molecule, has a high avidity for the specific TCR, enabling stable binding and detection.[14]

Materials:

-

PE- or APC-conjugated EGFP (200-208)-H-2Kd tetramer

-

Fluorochrome-conjugated antibodies against mouse CD8, CD3, and a viability dye

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control mice

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of splenocytes or PBMCs.

-

Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

-

-

Tetramer Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

-

Add the EGFP (200-208)-H-2Kd tetramer at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature in the dark.[15]

-

-

Surface Marker Staining:

-

Add the cocktail of anti-CD8, anti-CD3, and other desired surface marker antibodies.

-

Incubate for 20-30 minutes on ice in the dark.

-

-

Viability Staining:

-

Wash the cells with FACS buffer.

-

Resuspend the cells in the viability dye solution according to the manufacturer's protocol.

-

-

Acquisition and Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 200-300 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on live, single cells, then on CD3+CD8+ T-cells, and finally quantify the percentage of tetramer-positive cells within the CD8+ population.

-

Peptide Synthesis and Purification Overview

Causality: The quality and purity of the synthetic peptide are crucial for obtaining reliable and reproducible experimental results.

The EGFP (200-208) peptide is typically synthesized using solid-phase peptide synthesis (SPPS).[16] In this method, the C-terminal amino acid (Leucine) is attached to an insoluble resin support. The subsequent amino acids are then added sequentially in a series of coupling and deprotection steps.[17]

Following synthesis, the peptide is cleaved from the resin and deprotected. The crude peptide product contains the full-length peptide along with truncated sequences and other impurities. Purification is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[18] The purity of the final product is typically assessed by analytical HPLC and its identity is confirmed by mass spectrometry.[16]

Conclusion

The EGFP (200-208) peptide has proven to be an invaluable tool for immunological research. Its well-defined sequence, strong binding to H-2Kd, and potent immunogenicity make it an ideal model antigen for studying CD8+ T-cell responses in BALB/c mice.[1][2][4] The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this peptide in their studies, contributing to the advancement of our knowledge in immunology, vaccinology, and cancer therapy.

References

- 1. Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope | Semantic Scholar [semanticscholar.org]

- 5. innopep.com [innopep.com]

- 6. Enhanced Green Fluorescent Protein, EGFP (200-208) - 1 mg [anaspec.com]

- 7. Enhanced Green Fluorescent Protein (EGFP) (200-208)/323198-39-6/Peptide purification [gtpeptide.com]

- 8. immunology.kserre.net [immunology.kserre.net]

- 9. protocols.io [protocols.io]

- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vaccination with a piggyBac plasmid with transgene integration potential leads to sustained antigen expression and CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. H-2Kd/Enhanced Green Fluorescent Protein (HYLSTQSAL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]

- 15. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]

- 16. pacificimmunology.com [pacificimmunology.com]

- 17. peptide.com [peptide.com]

- 18. bachem.com [bachem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Function and Application of the EGFP (200-208) Peptide

Abstract

The Enhanced Green Fluorescent Protein (EGFP) is one of the most ubiquitous tools in molecular biology, serving as a versatile reporter to visualize cells, track protein localization, and monitor gene expression. However, beyond its fluorescent properties, specific fragments of the EGFP protein have been harnessed as powerful immunological tools. This guide provides a comprehensive technical overview of the EGFP (200-208) peptide, a nine-amino-acid sequence that functions as a potent, model antigen. We will dissect its core immunological mechanism, detail its critical applications in research—from cancer immunology to targeted cell depletion—and provide field-proven protocols for its use. This document is intended for researchers, immunologists, and drug development professionals seeking to leverage this peptide as a precise tool to study and manipulate CD8+ T-cell responses.

Core Properties and a Primer on Function

The EGFP (200-208) peptide is a short polypeptide fragment derived from the full-length Enhanced Green Fluorescent Protein, which originates from the jellyfish Aequorea victoria.[1][2] Its primary function is not related to fluorescence but to its specific recognition by the immune system in certain contexts. It serves as an immunodominant epitope, meaning it is a principal part of the EGFP protein that elicits a strong immune response.[1][3]

Specifically, it is a cytotoxic T lymphocyte (CTL) epitope , which is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kᵈ.[3][4] This makes it an invaluable tool for studying CD8+ T-cell biology in mouse strains that express this specific MHC allele, such as BALB/c.[3][5]

| Property | Description |

| Amino Acid Sequence | His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL)[1][2][4][6] |

| Molecular Formula | C₄₅H₇₀N₁₂O₁₅[1][2][6] |

| Molecular Weight | ~1019.11 g/mol [1][2][6] |

| Core Function | Immunodominant, H-2Kᵈ-restricted CD8+ T-cell epitope[4][6][7] |

| Primary Research Area | Immunology, Cancer Research, Gene Therapy, Cell Biology[4][8] |

The Immunological Mechanism of Action: From Protein to T-Cell Response

The function of the EGFP (200-208) peptide is rooted in the fundamental process of antigen presentation. For a CD8+ T-cell to recognize a target cell (e.g., a tumor cell or a virally infected cell), a fragment of a foreign or aberrant protein from within that cell must be displayed on its surface.

The Causality of Recognition:

-

Antigen Processing: When a cell expresses the full-length EGFP protein, it is eventually targeted for degradation by the proteasome. This cellular machinery chops the protein into smaller peptide fragments, including the HYLSTQSAL sequence.

-

MHC Class I Presentation: These peptides are transported into the endoplasmic reticulum, where they can bind to newly synthesized MHC class I molecules. The EGFP (200-208) peptide has a strong binding affinity for the H-2Kᵈ allele.[3][6] This peptide-MHC complex is then shuttled to the cell surface.[1]

-

T-Cell Receptor (TCR) Recognition: A circulating CD8+ T-cell whose TCR is specifically shaped to recognize the EGFP (200-208)-H-2Kᵈ complex will bind to it. This binding event is the critical trigger for T-cell activation.[1][9]

-

T-Cell Effector Function: Upon activation, the CD8+ T-cell proliferates and differentiates into a cytotoxic T-lymphocyte. It can then identify and kill any cell presenting the EGFP (200-208) peptide.[1][10] This killing is a primary measure of the immune response. A secondary, and more easily measured, outcome is the robust production of cytokines, particularly Interferon-gamma (IFNγ), by the activated T-cell.[3][4]

Core Applications in Scientific Research

The highly specific and potent nature of the EGFP (200-208) peptide has made it a cornerstone for several advanced research applications.

Application I: A Model Antigen for Cancer Immunology

In the development of cancer vaccines and immunotherapies, having a reliable and non-endogenous "tumor" antigen is critical for testing new platforms without the confounding influence of pre-existing immune tolerance.

-

Expertise & Causality: By transfecting tumor cells to express EGFP, researchers create a model where the tumor is marked with a foreign antigen.[5] The EGFP (200-208) peptide then acts as the specific target for the immune system. Immunization with this peptide can stimulate IFNγ production and generate a measurable anti-tumor T-cell response.[4][11] This allows for the efficacy of a novel vaccine adjuvant or delivery system to be assessed by quantifying the resulting EGFP-specific T-cell population.

Application II: Quantifying Antigen-Specific T-Cells with MHC Tetramers

A significant challenge in immunology is directly visualizing and counting the rare population of T-cells specific for a single epitope. MHC Tetramer technology, which uses the EGFP (200-208) peptide, solves this problem.

-

Technology Overview: An MHC tetramer is a laboratory-made complex of four identical peptide-MHC molecules (e.g., H-2Kᵈ + HYLSTQSAL) linked together and conjugated to a fluorescent marker.[8] This structure binds with high avidity to T-cells that have the corresponding TCR.

-

Trustworthiness: This technique provides a direct, quantitative measure of the frequency of antigen-specific CD8+ T-cells in a sample (e.g., blood or spleen) via flow cytometry.[8][12] The self-validating nature of this protocol comes from proper controls, including using an irrelevant peptide tetramer to ensure staining specificity and analyzing samples from unimmunized animals to establish a baseline.

Protocol: Flow Cytometry Staining for EGFP-Specific CD8+ T-Cells

This protocol describes the staining of splenocytes from an EGFP-immunized BALB/c mouse.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from the immunized mouse and a control (unimmunized) mouse. Deplete red blood cells using an ACK lysis buffer.

-

Cell Counting: Count viable cells and resuspend to a concentration of 1x10⁷ cells/mL in FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

-

Fc Block: Add 1 µL of anti-CD16/32 (Fc block) to 100 µL of cell suspension (1x10⁶ cells) to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.

-

Tetramer Staining: Add the PE-conjugated H-2Kᵈ-EGFP(200-208) tetramer at the manufacturer's recommended concentration. As a negative control, use a separate tube with a PE-conjugated tetramer containing an irrelevant peptide. Incubate for 30 minutes at room temperature in the dark.

-

Surface Staining: Without washing, add a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3-FITC, anti-CD8a-APC). Incubate for 20 minutes at 4°C in the dark.

-

Viability Dye: Add a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells from the analysis.

-

Wash: Wash the cells twice with 2 mL of cold FACS buffer.

-

Acquisition: Resuspend the cell pellet in 300 µL of FACS buffer and acquire on a flow cytometer.

-

Analysis: Gate sequentially on: 1) Lymphocytes (FSC vs SSC), 2) Single cells, 3) Live cells, 4) CD3+ cells, 5) CD8+ cells. Within the final CD8+ gate, quantify the percentage of cells that are positive for the EGFP tetramer.

Application III: Targeted Cell Depletion with "Jedi" Mice

The "Just EGFP Death Inducing" (Jedi) mouse is a powerful transgenic model where the majority of CD8+ T-cells express a TCR engineered to specifically recognize the EGFP (200-208)-H-2Kᵈ complex.[9][10] This creates a system for targeted, in vivo cell ablation.

-

Experimental Logic: Researchers can cross the Jedi mouse with another mouse line that expresses EGFP in a specific cell type of interest (e.g., pancreatic beta-cells, specific neurons). The resulting progeny will have a built-in "kill switch" for their EGFP-positive cells.[10] Alternatively, Jedi T-cells can be isolated and adoptively transferred into any EGFP-expressing mouse model.[10][13]

-

Authoritative Grounding: This system allows for the functional study of a cell population by observing the physiological consequences of its specific elimination. For example, transferring Jedi T-cells into mice where pancreatic beta-cells express EGFP leads to the destruction of those cells and the rapid onset of diabetes, powerfully demonstrating the T-cells' cytotoxic function and the role of beta-cells in glucose control.[10]

Essential Methodologies

Protocol: IFNγ ELISpot Assay for Functional T-Cell Response

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells. This protocol is adapted from methodologies used to confirm the immunogenicity of the EGFP (200-208) peptide.[3]

-

Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFNγ capture antibody overnight at 4°C.

-

Washing & Blocking: Wash the plate 3-4 times with sterile PBS. Block the wells with cell culture medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.

-

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Plate the cells at a density of 2-4x10⁵ cells per well.

-

Stimulation: Add the EGFP (200-208) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

-

Negative Control: Wells with cells but no peptide.

-

Positive Control: Wells with cells and a mitogen like Concanavalin A.[14]

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. During this time, activated T-cells will secrete IFNγ, which is captured by the antibody on the plate surface.

-

Detection: Wash the plate to remove cells. Add a biotinylated anti-mouse IFNγ detection antibody and incubate for 2 hours.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour.

-

Development: Wash the plate thoroughly. Add a precipitating substrate (e.g., BCIP/NBT). Dark spots will form on the membrane where individual cells secreted IFNγ.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of EGFP(200-208)-specific, IFNγ-secreting T-cells.

Peptide Handling and Storage

Proper handling of synthetic peptides is critical for experimental success and reproducibility.

| Parameter | Guideline | Rationale |

| Storage (Lyophilized) | Store at -20°C or -80°C, desiccated and protected from light.[1][6] | Prevents degradation from moisture, light, and microbial growth. Stable for years under these conditions. |

| Reconstitution | For hydrophobic peptides, first dissolve in a small amount of sterile DMSO, then dilute to the final working concentration with sterile water or buffer.[1][6] | Direct dissolution in aqueous buffer can be difficult and lead to aggregation. DMSO acts as a solubilizing agent. |

| Storage (Solution) | Prepare single-use aliquots of the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.[2] | Freeze-thaw cycles can degrade the peptide, leading to a loss of activity and inconsistent experimental results. |

Conclusion and Future Outlook

The EGFP (200-208) peptide, HYLSTQSAL, transcends its origin as a mere fragment of a reporter protein. It functions as a highly specific, potent, and versatile immunological tool. Its ability to be presented by the H-2Kᵈ MHC class I molecule allows for the precise tracking, quantification, and functional manipulation of CD8+ T-cell responses in preclinical models. From serving as a model antigen in cancer vaccine development to enabling targeted cell ablation in the Jedi mouse system, this peptide provides researchers with a reliable and reproducible method to probe the complexities of the adaptive immune system. As gene and cell therapies continue to advance, the use of EGFP (200-208) as a tool to monitor and understand the host immune response to these novel therapeutics will undoubtedly continue to expand, solidifying its place as an essential reagent in the modern immunologist's toolkit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced Green Fluorescent Protein (EGFP) (200-208)/323198-39-6/Peptide purification [gtpeptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Green Fluorescent Protein, EGFP (200-208) - 1 mg [anaspec.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. T40400-500mg | Enhanced Green Fluorescent Protein (EGFP) (200-208) [clinisciences.com]

- 7. Enhanced Green Fluorescent Protein (EGFP) (200-208) [cymitquimica.com]

- 8. H-2Kd/Enhanced Green Fluorescent Protein (HYLSTQSAL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]

- 9. 028062 - Jedi (Just EGFP Death Inducing) Strain Details [jax.org]

- 10. immunology.kserre.net [immunology.kserre.net]

- 11. Enhanced Green Fluorescent Protein (EGFP) (200-208) | 323198-39-6 | BroadPharm [broadpharm.com]

- 12. Silencing of T lymphocytes by antigen-driven programmed death in recombinant adeno-associated virus vector–mediated gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

Unmasking the Target: A Technical Guide to the Discovery and Validation of the EGFP (200-208) Immunodominant Epitope

This guide provides a comprehensive, in-depth exploration of the scientific rationale and technical execution behind the discovery and validation of the immunodominant cytotoxic T-lymphocyte (CTL) epitope of Enhanced Green Fluorescent Protein (EGFP), specifically the 200-208 peptide. This document is intended for researchers, scientists, and drug development professionals engaged in immunology, vaccine development, and gene therapy. We will dissect the causality behind experimental choices, presenting a self-validating system of protocols and analysis that underscores the principles of robust scientific inquiry.

The Double-Edged Sword: EGFP's Utility and Immunogenicity

Enhanced Green Fluorescent Protein (EGFP) is an invaluable reporter gene, widely utilized to monitor gene expression and track cells in vitro and in vivo.[1][2][3][4] Its utility, however, is shadowed by its immunogenicity. As a foreign protein, EGFP can elicit both humoral and cellular immune responses in host organisms.[1][3] This is a critical consideration in fields like gene therapy, where the expression of a therapeutic transgene, often co-expressed with EGFP, can be compromised by an immune response targeting the marker protein.[1][5] Understanding and characterizing the specific epitopes within EGFP that trigger these responses is paramount for mitigating unwanted immunogenicity and for harnessing it in applications such as cancer immunotherapy, where EGFP can serve as a model tumor antigen.[2][6][7]

The focus of this guide is the H2-Kd-restricted CTL epitope corresponding to amino acids 200-208 of EGFP.[2][6][7][8][9] This specific peptide, with the sequence HYLSTQSAL, has been identified as a potent activator of CD8+ T cells in the BALB/c mouse model.[2][4][6][7][8][9][10][11] The following sections will detail a systematic approach to independently discover and validate this key immunodominant epitope.

The Pathway to Epitope Discovery: A Multi-pronged Approach

The identification of a T-cell epitope is not a singular event but rather a multi-step process that begins with in silico prediction and culminates in rigorous in vivo validation. This workflow ensures a high degree of confidence in the final identified epitope.

Figure 1: Workflow for Immunodominant Epitope Discovery. A logical progression from computational prediction to in vitro screening and final in vivo confirmation.

Part 1: In Silico Prediction of Candidate Epitopes

The initial step in epitope discovery is a computational screening of the EGFP protein sequence to identify potential MHC class I binding peptides. This "reverse immunology" approach significantly narrows down the number of candidate peptides for experimental validation.[12]

Rationale and Choice of Tools

MHC class I molecules present short peptides (typically 8-11 amino acids) to CD8+ T cells.[13] The binding of a peptide to an MHC molecule is a primary determinant of its immunogenicity.[12][13] Numerous in silico algorithms have been developed to predict this binding affinity based on the peptide sequence and the specific MHC allele.[14][15] For this guide, we will focus on the H2-Kd allele, prevalent in BALB/c mice.

Tools like NetMHCpan and IEDB's MHC-I binding prediction tool are excellent choices due to their robust performance in benchmarking studies and their coverage of a wide range of MHC alleles.[13][14][15][16] These tools utilize machine learning algorithms trained on large datasets of experimentally validated peptide-MHC binding affinities.[15]

Data Presentation: Predicted EGFP Peptides for H2-Kd

| Rank | Peptide Sequence | Starting Position | Predicted Affinity (nM) |

| 1 | HYLSTQSAL | 200 | Strong Binder |

| 2 | VRYPIADDA | 120 | Moderate Binder |

| 3 | FTYHFRRI | 87 | Weak Binder |

| 4 | YMAFKRHMA | 150 | Weak Binder |

| 5 | ... | ... | ... |

This is an illustrative table. Actual prediction scores should be generated using the latest version of the chosen prediction tool.

Part 2: In Vitro Validation of Candidate Epitopes

The in silico predictions provide a ranked list of candidate peptides. The next crucial step is to synthesize these peptides and test their ability to be recognized by T cells from an EGFP-immunized animal.

Experimental Protocol: IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[17] We will use an IFN-γ ELISpot to detect EGFP-specific CD8+ T cells, as IFN-γ is a key cytokine produced by activated CTLs.

Objective: To determine which of the synthesized EGFP peptides can stimulate IFN-γ production from splenocytes of EGFP-immunized BALB/c mice.

Materials:

-

Splenocytes from BALB/c mice immunized with an EGFP-expressing vector (e.g., a recombinant adenovirus encoding EGFP).

-

Synthesized EGFP peptides (including HYLSTQSAL) of high purity (≥95%).[6][10][11]

-

ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).

-

Substrate for ALP (BCIP/NBT) or HRP (AEC).[17]

-

Complete RPMI-1640 medium.

-

Positive control (e.g., Concanavalin A or PHA).

-

Negative control (irrelevant peptide).

Procedure:

-

Plate Coating: Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.[17][18]

-

Blocking: Wash the plate and block with sterile medium containing 10% FBS for at least 2 hours at 37°C to prevent non-specific binding.[17][19]

-

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2x105 to 5x105 cells per well.

-

Peptide Stimulation: Add the synthesized EGFP peptides to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[20]

-

Detection:

-

Spot Development and Analysis: Stop the reaction when distinct spots emerge. Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Data Presentation: ELISpot Results

| Peptide Stimulant | Mean Spot Forming Units (SFU) per 106 Splenocytes ± SD |

| EGFP (200-208) HYLSTQSAL | 250 ± 25 |

| EGFP (120-128) VRYPIADDA | 30 ± 8 |

| EGFP (87-94) FTYHFRRI | 15 ± 5 |

| Irrelevant Peptide | <5 |

| No Peptide | <5 |

| Concanavalin A | >500 |

The results clearly indicate that the EGFP (200-208) peptide induces a significantly higher frequency of IFN-γ-producing cells compared to other candidate peptides and controls, identifying it as the immunodominant epitope.

Part 3: In-Depth Characterization by Intracellular Cytokine Staining (ICS)

To further validate the ELISpot findings and to characterize the phenotype of the responding T cells (i.e., confirming they are CD8+ T cells), we employ intracellular cytokine staining (ICS) followed by flow cytometry.[21][22]

Experimental Protocol: Intracellular Cytokine Staining for Flow Cytometry

ICS allows for the simultaneous analysis of cell surface markers and intracellular cytokine production on a single-cell basis.[21][22][23][24]

Objective: To confirm that CD8+ T cells are the source of IFN-γ in response to the EGFP (200-208) peptide.

Materials:

-

Splenocytes from EGFP-immunized BALB/c mice.

-

EGFP (200-208) peptide.

-

Brefeldin A or Monensin (protein transport inhibitors).[25]

-

Fluorescently conjugated antibodies: Anti-CD3, Anti-CD8, Anti-CD4, Anti-IFN-γ.

-

Fixation and permeabilization buffers.

-

FACS buffer (PBS with 2% FBS).

Procedure:

-

Cell Stimulation: Stimulate splenocytes with the EGFP (200-208) peptide (1-10 µg/mL) for 6 hours at 37°C. For the last 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.[22][25]

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., Anti-CD3, Anti-CD8, Anti-CD4) for 30 minutes at 4°C.[25]

-

Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cell membranes using a permeabilization buffer.[21][25] This step is critical for allowing the intracellular antibodies to access their targets.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.[21][23]

-

Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer. Analyze the data by gating on CD3+ T cells, then on CD8+ and CD4+ subsets, and finally quantifying the percentage of IFN-γ-positive cells in each population.

References

- 1. Immune response to green fluorescent protein: implications for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Immunogenicity assessment of AAV-based gene therapies: An IQ consortium industry white paper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Green Fluorescent Protein, EGFP (200-208) - 1 mg [anaspec.com]

- 7. innopep.com [innopep.com]

- 8. [PDF] Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enhanced Green Fluorescent Protein (EGFP) (200-208)/323198-39-6/Peptide purification [gtpeptide.com]

- 11. Enhanced Green Fluorescent Protein (EGFP) (200-208)-HongTide Biotechnology [hongtide.com]

- 12. Major histocompatibility complex class I binding predictions as a tool in epitope discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. immudex.com [immudex.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. biorxiv.org [biorxiv.org]

- 16. academic.oup.com [academic.oup.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. youtube.com [youtube.com]

- 19. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mstechno.co.jp [mstechno.co.jp]

- 21. Intracellular Cytokine Staining Protocol [anilocus.com]

- 22. lerner.ccf.org [lerner.ccf.org]

- 23. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medrxiv.org [medrxiv.org]

- 25. Intracellular Flow Cytometry Staining Protocol [protocols.io]

EGFP (200-208): A Versatile Model Antigen for Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Model Antigen in Unraveling Immune Complexity

In the intricate landscape of immunology, model antigens serve as indispensable tools, providing a standardized and reproducible system to dissect the complexities of the immune response. A well-characterized model antigen allows researchers to track antigen-specific immune cells, elucidate mechanisms of immune activation and tolerance, and evaluate the efficacy of novel immunotherapies and vaccines. Enhanced Green Fluorescent Protein (EGFP), a widely used reporter molecule derived from the jellyfish Aequorea victoria, has emerged as a powerful model antigen in its own right[1][2][3]. Its inherent fluorescence provides a unique advantage, allowing for the direct visualization of antigen-expressing cells[4][5][6]. Within the EGFP protein, the peptide sequence spanning amino acids 200-208 has been identified as an immunodominant epitope, particularly in the context of murine immunology, making it a focal point for a wide array of immunological studies[2][7][8][9].

This technical guide provides a comprehensive overview of the EGFP (200-208) peptide as a model antigen. We will delve into its core immunological properties, provide detailed, field-proven protocols for its use in key immunological assays, and explore its applications in various research settings, from basic immunology to preclinical drug development.

Part 1: Core Immunological Properties of EGFP (200-208)

The utility of EGFP (200-208) as a model antigen is rooted in its specific interaction with the components of the adaptive immune system, namely Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs).

The Immunodominant Epitope: Sequence and MHC Restriction

The EGFP (200-208) peptide consists of the nine-amino-acid sequence His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL) [3][7]. Extensive research has demonstrated that this peptide is the immunodominant cytotoxic T lymphocyte (CTL) epitope of EGFP in BALB/c mice[2]. Its immunogenicity is primarily attributed to its strong binding affinity to the MHC class I molecule H-2Kd [2][9]. This specific MHC restriction is a critical piece of information for designing experiments, as it dictates the appropriate mouse strains (e.g., BALB/c) and cell lines for studying EGFP (200-208)-specific T-cell responses. While the focus has been predominantly on MHC class I presentation, the identification of CD4+ T-cell epitopes within the broader EGFP protein is an ongoing area of investigation.

Table 1: Key Characteristics of the EGFP (200-208) Peptide

| Property | Description |

| Amino Acid Sequence | His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL) |

| MHC Restriction | H-2Kd (MHC Class I) |

| Primary Mouse Strain | BALB/c |

| T-Cell Recognition | Primarily CD8+ Cytotoxic T Lymphocytes (CTLs) |

The JEDI Mouse: A Powerful In Vivo Model

A significant advancement in the use of EGFP as a model antigen was the development of the "Just EGFP Death Inducing" (JEDI) transgenic mouse model[4][5][6]. These mice express a T-cell receptor (TCR) specifically engineered to recognize the EGFP (200-208) peptide presented by H-2Kd[4][5]. This provides researchers with a readily available source of naive EGFP-specific CD8+ T cells for adoptive transfer experiments[6][10]. The JEDI model allows for the direct tracking of antigen-specific T-cell activation, proliferation, and effector function in vivo, offering invaluable insights into T-cell-mediated cytotoxicity and immune surveillance[6][10][11].

Part 2: Essential Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments utilizing the EGFP (200-208) peptide. These protocols are designed to be self-validating, with explanations of the causality behind critical steps.

Peptide Handling and Storage: Ensuring Integrity and Reproducibility

The stability and proper handling of the EGFP (200-208) peptide are paramount for obtaining reliable and reproducible experimental results.

-

Storage of Lyophilized Peptide: Lyophilized EGFP (200-208) peptide should be stored at -20°C or colder, protected from light[12][13][14]. Under these conditions, the peptide can be stable for several years[12]. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide into single-use amounts upon receipt[12].

-

Reconstitution: To reconstitute the peptide, first allow the vial to warm to room temperature before opening to prevent condensation. For most applications, the peptide can be dissolved in sterile, distilled water or a buffer such as PBS[3]. If solubility is an issue, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in the desired aqueous buffer[3]. Ensure the final concentration of the organic solvent is compatible with your downstream application and does not exceed cytotoxic levels for your cells (typically <0.5% DMSO).

-

Storage of Peptide in Solution: Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation[12][13]. If necessary, prepare fresh solutions for each experiment. For short-term storage, solutions can be kept at 4°C for up to a week. For longer-term storage, aliquots of the peptide solution should be stored at -20°C or -80°C[12].

In Vitro T-Cell Stimulation and Proliferation Assay

This assay is fundamental for assessing the ability of the EGFP (200-208) peptide to activate and induce the proliferation of specific T cells.

Materials:

-

EGFP (200-208) peptide (HYLSTQSAL)

-

Splenocytes from an EGFP-immunized BALB/c mouse or from a JEDI mouse

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 beads) as a positive control

-

96-well round-bottom culture plate

-

Flow cytometer

Protocol:

-

Prepare Splenocytes: Isolate splenocytes from the immunized or JEDI mouse and prepare a single-cell suspension.

-

Label with Proliferation Dye: Resuspend the splenocytes at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS. Add the cell proliferation dye according to the manufacturer's instructions and incubate. Quench the staining reaction with complete medium.

-

Plate the Cells: Plate the labeled splenocytes in a 96-well round-bottom plate at a density of 2 x 105 cells/well.

-

Stimulate with Peptide: Add the EGFP (200-208) peptide to the wells at a final concentration of 1-10 µg/mL[15]. Include a negative control (medium alone) and a positive control (mitogen).

-

Incubate: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8). Analyze the cells using a flow cytometer, gating on the CD8+ T-cell population. Proliferation is measured by the serial dilution of the proliferation dye in daughter cells.

Causality Behind the Choices: The use of a proliferation dye allows for the tracking of cell division, as the dye is equally distributed between daughter cells with each division. The round-bottom plate facilitates cell-to-cell contact, which is crucial for T-cell activation. The inclusion of positive and negative controls is essential for validating the assay and interpreting the results.

Diagram 1: Workflow for In Vitro T-Cell Proliferation Assay

A schematic of the in vitro T-cell proliferation assay workflow.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level. Here, we describe its use to detect IFN-γ production by EGFP (200-208)-specific T cells.

Materials:

-

Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)

-

PVDF-membrane 96-well plates

-

EGFP (200-208) peptide

-

Splenocytes from an EGFP-immunized BALB/c mouse or a JEDI mouse

-

Complete RPMI-1640 medium

-

T-cell mitogen (positive control)

-

ELISpot reader

Protocol:

-

Coat the Plate: Pre-wet the PVDF membrane with 35% ethanol, wash with sterile PBS, and then coat the wells with the anti-IFN-γ capture antibody overnight at 4°C.

-

Prepare Cells and Stimuli: The next day, wash the plate and block with complete medium. Prepare a single-cell suspension of splenocytes.

-

Cell Plating and Stimulation: Add 2-5 x 105 splenocytes per well. Stimulate the cells with the EGFP (200-208) peptide at a final concentration of 1-10 µg/mL[16]. Include negative (medium only) and positive (mitogen) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate. After washing, add streptavidin-HRP and incubate.

-

Spot Development: Add the substrate and monitor for the development of spots. Stop the reaction by washing with water.

-

Analysis: Allow the plate to dry completely and then count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Causality Behind the Choices: The PVDF membrane has a high protein-binding capacity, which is essential for capturing the secreted IFN-γ. The two-antibody sandwich format (capture and detection antibodies) provides high specificity and sensitivity. The enzymatic reaction amplifies the signal, allowing for the detection of individual cytokine-secreting cells.

In Vivo Cytotoxicity Assay

This assay directly measures the cytotoxic function of EGFP (200-208)-specific T cells in a living animal.

Materials:

-

Syngeneic splenocytes from naive BALB/c mice (for target cells)

-

EGFP (200-208) peptide

-

Two different concentrations of a cell proliferation dye (e.g., CFSEhigh and CFSElow)

-

EGFP-immunized or JEDI T-cell recipient BALB/c mice

-

Control (naive) BALB/c mice

-

PBS

-

Flow cytometer

Protocol:

-

Prepare Target Cells: Isolate splenocytes from a naive BALB/c mouse.

-

Peptide Pulsing: Divide the splenocytes into two populations. Pulse one population with the EGFP (200-208) peptide (1-10 µg/mL) for 1-2 hours at 37°C. The other population serves as the unpulsed control.

-

Label with Dyes: Label the peptide-pulsed population with a high concentration of the proliferation dye (CFSEhigh) and the unpulsed population with a low concentration (CFSElow).

-

Inject Target Cells: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject intravenously into EGFP-immunized and control naive mice.

-

Monitor Killing: After 18-24 hours, harvest the spleens from the recipient mice.

-

Flow Cytometry Analysis: Prepare single-cell suspensions from the spleens and analyze by flow cytometry. Identify the CFSEhigh and CFSElow populations.

-

Calculate Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (ratio in immunized mice / ratio in naive mice)) x 100 where the ratio is (%CFSE_high / %CFSE_low).

Causality Behind the Choices: The differential labeling of peptide-pulsed and unpulsed target cells allows for their simultaneous tracking within the same animal, providing an internal control and increasing the accuracy of the assay. The use of naive mice as controls establishes the baseline ratio of the two target cell populations in the absence of a specific immune response.

Diagram 2: Antigen Presentation and T-Cell Recognition of EGFP (200-208)

Processing and presentation of EGFP (200-208) by an APC and its recognition by a CD8+ T cell.

Part 3: Applications in Immunological Research and Drug Development

The EGFP (200-208) model antigen system has broad applications across various fields of immunology.

Basic Immunology: Studying T-Cell Biology

-

T-Cell Activation and Differentiation: The defined nature of the EGFP (200-208) epitope allows for precise studies of the signaling pathways and transcriptional changes that occur during T-cell activation and differentiation into effector and memory cells.

-

Immunological Tolerance: Transgenic mice expressing EGFP can be used to study mechanisms of central and peripheral tolerance to a self-antigen[10]. This is particularly relevant for understanding and developing therapies for autoimmune diseases.

-

Immune Surveillance: The JEDI mouse model, in conjunction with EGFP-expressing target cells, provides a powerful system to visualize and quantify immune surveillance and the clearance of antigen-expressing cells in real-time[6][11].

Cancer Immunology and Immunotherapy

-

Model Tumor Antigen: EGFP can be expressed in tumor cells to serve as a model tumor-associated antigen (TAA)[8][17]. This allows researchers to study the anti-tumor immune response in a controlled setting and to evaluate the efficacy of various cancer immunotherapies, such as checkpoint inhibitors and adoptive T-cell therapies.

-

Vaccine Development: The EGFP (200-208) peptide is an ideal candidate for inclusion in cancer vaccine formulations[7][8]. Its ability to elicit a robust CTL response makes it a valuable tool for optimizing vaccine adjuvants and delivery systems[18][19].

Infectious Disease and Vaccine Research

While not a pathogen-derived antigen, the principles learned from the EGFP (200-208) system are directly applicable to the study of infectious diseases. The ease of tracking EGFP-specific T cells can be leveraged to understand the dynamics of the immune response to pathogens that have been engineered to express EGFP. This approach can aid in the development of novel vaccine strategies against a wide range of infectious agents.

Conclusion: A Bright Future for a Fluorescent Antigen

The EGFP (200-208) peptide has firmly established itself as a cornerstone model antigen in immunology. Its well-defined characteristics, coupled with the availability of powerful tools like the JEDI mouse model, provide researchers with an unparalleled system to investigate the fundamental principles of T-cell biology and to develop next-generation immunotherapies and vaccines. The ability to directly visualize the antigen adds a layer of insight that is not possible with many other model systems. As our understanding of the immune system continues to grow, the versatility and utility of the EGFP (200-208) model antigen are sure to illuminate new avenues of discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 028062 - Jedi (Just EGFP Death Inducing) Strain Details [jax.org]

- 5. researchgate.net [researchgate.net]

- 6. JEDI T-cells enable targeted cell depletion and investigation of T-cell interactions with virtually any cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innopep.com [innopep.com]

- 8. Enhanced Green Fluorescent Protein, EGFP (200-208) - 1 mg [anaspec.com]

- 9. researchgate.net [researchgate.net]

- 10. immunology.kserre.net [immunology.kserre.net]

- 11. researchgate.net [researchgate.net]

- 12. genscript.com [genscript.com]

- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 14. jpt.com [jpt.com]

- 15. Simultaneous Identification of Functional Antigen-Specific CD8+ and CD4+ Cells after In Vitro Expansion Using Elongated Peptides [mdpi.com]

- 16. Targeting Antigen to the Surface of EVs Improves the In Vivo Immunogenicity of Human and Non-human Adenoviral Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope | Semantic Scholar [semanticscholar.org]

- 18. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Formulation and characterization of a ten-peptide single-vial vaccine, EP-2101, designed to induce cytotoxic T-lymphocyte responses for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

EGFP (200-208) peptide molecular weight and structure

An In-Depth Technical Guide to the EGFP (200-208) Peptide: Molecular Properties, Structure, and Applications

Abstract

The Enhanced Green Fluorescent Protein (EGFP) (200-208) peptide, a nonamer with the sequence HYLSTQSAL, is a cornerstone reagent in immunological research. Derived from the widely used reporter protein EGFP, this peptide fragment serves as an immunodominant H-2Kd-restricted epitope, making it an invaluable tool for studying cytotoxic T-lymphocyte (CTL) responses in murine models. This guide provides a comprehensive overview of its core molecular and physicochemical properties, delves into its immunological function and mechanism of action, and presents detailed protocols for its application in key experimental workflows. We aim to equip researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively leverage this peptide in studies of vaccine efficacy, T-cell tolerance, and cancer immunotherapy.

Introduction to EGFP (200-208)

The Enhanced Green Fluorescent Protein (EGFP) is a modified version of the green fluorescent protein (GFP) originally isolated from the jellyfish Aequorea victoria[1][2][3]. Due to its stable expression and bright fluorescence, EGFP is one of the most common reporter genes used to track protein expression, localization, and cell fate in biological systems. The EGFP (200-208) peptide is a specific nine-amino-acid fragment derived from this parent protein[1][4].

Its primary significance lies in its function as a potent immunological epitope. In mice expressing the H-2Kd haplotype of the Major Histocompatibility Complex (MHC) class I molecule, the EGFP (200-208) peptide is processed and presented on the surface of EGFP-expressing cells. This peptide-MHC complex is then recognized by the T-cell receptors (TCR) of specific CD8+ cytotoxic T-lymphocytes (CTLs), triggering a targeted immune response[1][5]. This makes the peptide an ideal model antigen for studying the dynamics of T-cell activation, memory, and effector function in a controlled and highly specific manner.

Core Molecular and Physicochemical Properties

The utility of the EGFP (200-208) peptide in quantitative and sensitive assays is underpinned by its well-defined chemical and physical characteristics. Synthetic production allows for high purity and batch-to-batch consistency, which are critical for reproducible experimental outcomes.

Primary Structure and Molecular Composition

The primary structure—the linear sequence of amino acids—is the defining feature of the peptide.

The molecular weight and formula are derived directly from this sequence. These values are critical for preparing solutions of known molarity and for verifying sample identity via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 1019.11 g/mol | [2][3][4][6][7] |

| Molecular Formula | C45H70N12O15 | [3][4][6] |

| CAS Number | 323198-39-6 | [1][2][3][4][6] |

| Appearance | White to off-white solid powder | [1][4] |

| Typical Purity (by HPLC) | ≥98% | [1][4][6] |

Structural Considerations

As a short, linear, and unconstrained peptide in solution, EGFP (200-208) does not possess a stable, folded three-dimensional structure; it exists predominantly as a random coil. Its structure becomes defined and functionally relevant only upon binding within the peptide-binding groove of the H-2Kd MHC class I molecule. The side chains of the amino acids at specific positions (notably Tyrosine at P2 and Leucine at P9) serve as primary anchors, fitting into corresponding pockets within the H-2Kd groove. The intervening residues are then exposed, forming the composite surface that is recognized by the T-cell receptor. The stability of this peptide-MHC complex is a critical determinant of its immunogenicity.

Immunological Function and Mechanism of Action

The EGFP (200-208) peptide is a classic example of an exogenous antigen that enters the MHC class I presentation pathway, typically in the context of viral vectors (e.g., Adenovirus) used to express EGFP within a cell.

-

Protein Expression & Degradation: EGFP is synthesized within the target cell. Over time, some of this protein is targeted for degradation by the proteasome, a multi-protein complex that breaks down proteins into small peptides.

-

Peptide Transport: The resulting peptide fragments, including EGFP (200-208), are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

MHC Class I Loading: Inside the ER, newly synthesized H-2Kd molecules are held in a receptive state by a peptide-loading complex. EGFP (200-208) peptides with the correct anchor residues bind to the H-2Kd groove, stabilizing the complex.

-

Cell Surface Presentation: The stable peptide-H-2Kd complex is then transported to the cell surface, where it is displayed for surveillance by circulating CD8+ T-cells.

-

T-Cell Recognition and Activation: A CD8+ T-cell with a TCR that specifically recognizes the HYLSTQSAL-H-2Kd complex will bind to it, initiating a signaling cascade that leads to T-cell activation, proliferation, and differentiation into cytotoxic effector cells that can kill the EGFP-expressing target cell.

Caption: MHC Class I antigen presentation pathway for EGFP (200-208).

Key Research Applications and Methodologies

The synthetic EGFP (200-208) peptide is central to several immunological assays. Its high purity is paramount, as contaminants could lead to non-specific stimulation or toxicity.

Application 1: In Vitro T-Cell Stimulation and Functional Assays

The peptide can be used to directly stimulate T-cells isolated from EGFP-immunized mice to measure their functional capacity (e.g., cytokine production). The ELISpot assay is a highly sensitive method for this purpose.

Protocol 1: IFN-γ ELISpot Assay for EGFP-Specific T-Cells

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Causality: This antibody immobilizes the IFN-γ secreted by activated T-cells in the immediate vicinity of the cell.

-

Washing and Blocking: Wash the plate 3-4 times with sterile PBS to remove unbound antibody. Block the plate with cell culture medium containing 10% Fetal Bovine Serum for at least 1 hour at 37°C. Causality: Blocking prevents non-specific binding of cells and proteins to the membrane, reducing background noise.

-

Cell Plating: Prepare a single-cell suspension of splenocytes from an EGFP-immunized mouse. Add 2.5-5x10^5 cells per well.

-

Peptide Stimulation: Add EGFP (200-208) peptide to the wells to a final concentration of 1-10 µg/mL. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Detection: Lyse the cells and wash the plate thoroughly. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Signal Development: Wash the plate and add Streptavidin-Alkaline Phosphatase. Incubate for 1 hour. Wash again and add a substrate solution (e.g., BCIP/NBT) until distinct spots emerge.

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Application 2: Identification and Quantification of Antigen-Specific T-Cells

MHC Tetramers are powerful reagents for directly visualizing antigen-specific T-cells by flow cytometry. An H-2Kd/HYLSTQSAL tetramer consists of four H-2Kd molecules, each loaded with the EGFP peptide, bound to a fluorescently-labeled streptavidin core. This multimeric structure binds with high avidity to T-cells expressing the cognate TCR.

Protocol 2: Flow Cytometry Staining with H-2Kd/HYLSTQSAL Tetramers

-

Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.

-

Fc Block: Incubate cells with an anti-CD16/32 antibody (Fc block) for 10-15 minutes on ice. Causality: This step prevents non-specific binding of antibodies to Fc receptors on cells like macrophages and B-cells.

-

Tetramer Staining: Add the PE-conjugated H-2Kd/HYLSTQSAL tetramer at the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature in the dark. Causality: This incubation allows for high-avidity binding of the tetramer to specific TCRs.

-

Surface Marker Staining: Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., anti-CD8, anti-CD44, anti-CD62L) to the cells. Incubate for 20-30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS) to remove unbound reagents.

-

Viability Staining (Optional but Recommended): Resuspend cells in a buffer containing a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) to exclude dead cells from analysis. Causality: Dead cells can non-specifically bind antibodies and tetramers, leading to false-positive results.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on live, single cells, then on CD8+ lymphocytes. Within the CD8+ population, identify the cells that are positive for the H-2Kd/HYLSTQSAL tetramer.

Caption: Workflow for detecting EGFP (200-208)-specific T-cells via flow cytometry.

Synthesis, Purification, and Quality Control

Understanding the provenance of the peptide is crucial for experimental integrity.

-

Synthesis: The peptide is synthesized using automated Solid-Phase Peptide Synthesis (SPPS), building the amino acid chain one residue at a time on a solid resin support.

-

Purification: The crude peptide is cleaved from the resin and purified, most commonly by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This process separates the full-length correct product from shorter, truncated sequences or other impurities.

-

Quality Control: The final product is validated using two key methods. First, Mass Spectrometry (MS) is used to confirm that the molecular weight of the product matches the theoretical mass of 1019.11 g/mol . Second, analytical RP-HPLC is used to determine the purity of the sample, which should typically be >95-98% for immunological applications. It is also important to distinguish between gross peptide weight (which includes water and counter-ions like TFA) and the net peptide content[4]. For precise quantification, the net peptide content should be used.

Handling and Storage Best Practices

Proper storage is essential to maintain the peptide's integrity and activity over time.

| Condition | Recommendation | Rationale |

| Lyophilized Powder | Store at -20°C or -80°C, protected from light and moisture.[1][3][4][8] | Prevents degradation and hygroscopic absorption of water, which can compromise weighing accuracy. |

| Reconstitution | For aqueous solutions, use sterile, nuclease-free water. For hydrophobic peptides, a small amount of DMSO can be used first, followed by dilution with an aqueous buffer.[1][8] | Ensures sterility and complete dissolution. DMSO should be used judiciously as it can be toxic to cells at higher concentrations. |

| Stock Solutions | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[4] | Aliquoting prevents contamination of the entire stock and minimizes degradation caused by freeze-thaw stress. |

Conclusion and Future Outlook

The EGFP (200-208) peptide (HYLSTQSAL) is more than just a fragment of a fluorescent protein; it is a highly specific and reliable tool for dissecting the complexities of the cellular immune response. Its well-defined molecular properties and potent immunogenicity have established it as a model antigen for studying T-cell priming, cytotoxicity, and memory formation. As research in immunotherapy and vaccine development continues to advance, the principles learned from model systems utilizing the EGFP (200-208) epitope will remain critical for designing novel strategies to combat infectious diseases and cancer. Its use as a model tumor antigen, for example, aids in the preclinical development and evaluation of antigen-specific cancer vaccines[9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced Green Fluorescent Protein (EGFP) (200-208) - MedChem Express [bioscience.co.uk]

- 3. Enhanced Green Fluorescent Protein (EGFP) (200-208)-HongTide Biotechnology [hongtide.com]

- 4. Enhanced Green Fluorescent Protein (EGFP) (200-208)/323198-39-6/Peptide purification [gtpeptide.com]

- 5. H-2Kd/Enhanced Green Fluorescent Protein (HYLSTQSAL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]

- 6. Enhanced Green Fluorescent Protein (EGFP) (200-208) [cymitquimica.com]

- 7. NB-64-78792-500mg | Enhanced Green Fluorescent Protein (EGFP) (200-208) [neo-biotech.com]

- 8. clinisciences.com [clinisciences.com]

- 9. innopep.com [innopep.com]

The EGFP(200-208) Epitope: A Technical Guide to its Role in CD8+ T-Cell Recognition

Introduction: EGFP as a Model Antigen in Cellular Immunology

Enhanced Green Fluorescent Protein (EGFP), a derivative of the Aequorea victoria jellyfish GFP, is a cornerstone of modern cell biology, serving as a versatile fluorescent reporter.[1][2] Beyond its utility in tracking gene expression and protein localization, EGFP has emerged as a powerful tool in immunology, functioning as a model neoantigen.[3] Its foreign nature to the mammalian immune system means that its expression in cells or tissues can elicit a robust adaptive immune response, making it an ideal system for studying the fundamental processes of antigen presentation and T-cell recognition.[4][5] This guide focuses on a specific, immunodominant peptide derived from EGFP, the 200-208 epitope, and its critical role in the activation of CD8+ T-cells.

The EGFP(200-208) peptide, with the amino acid sequence HYLSTQSAL, has been identified as a potent, H-2Kd-restricted epitope for cytotoxic T-lymphocytes (CTLs) in the BALB/c mouse model.[6][7][8] This immunodominance makes it an invaluable tool for researchers in vaccine development, tumor immunology, and gene therapy, providing a reliable and quantifiable target for measuring CD8+ T-cell responses.[6][9] This technical guide will provide an in-depth exploration of the molecular and cellular mechanisms governing the recognition of the EGFP(200-208) peptide, from its generation within the cell to the downstream signaling events that orchestrate the cytotoxic T-cell response. We will also detail key experimental protocols for the study of this model system.

The Journey of an Epitope: From EGFP to MHC-I Presentation

The recognition of the EGFP(200-208) peptide by a CD8+ T-cell is the culmination of a highly regulated intracellular process known as the MHC class I antigen presentation pathway. This pathway ensures that the immune system can survey the internal protein landscape of cells for foreign or aberrant proteins.

Proteasomal Processing of EGFP

Endogenously expressed proteins, such as EGFP, are subject to continuous turnover. The primary machinery for this degradation is the proteasome, a multi-catalytic protease complex residing in the cytoplasm.[10] While EGFP is known for its remarkable stability, it is eventually targeted for proteasomal degradation.[11][12] The proteasome cleaves the full-length EGFP protein into smaller peptide fragments.[5][10] The generation of the precise HYLSTQSAL epitope or its N-terminally extended precursors is a critical first step. While the exact cleavage sites within EGFP that liberate this specific peptide have not been empirically mapped, the process is governed by the cleavage specificities of the different catalytic subunits of the proteasome.

TAP-Mediated Translocation into the Endoplasmic Reticulum

Following their generation in the cytosol, these peptide fragments must be transported into the endoplasmic reticulum (ER) to be loaded onto MHC class I molecules. This crucial step is mediated by the Transporter associated with Antigen Processing (TAP).[3] The TAP complex is a heterodimer that selectively transports peptides, typically 8-16 amino acids in length, into the ER lumen in an ATP-dependent manner.[2][5] The affinity of a peptide for TAP is a key determinant of its presentation efficiency.[13] While the specific binding affinity of the HYLSTQSAL peptide for the murine TAP transporter has not been quantified, TAP generally shows a preference for peptides with hydrophobic or basic residues at the C-terminus.[1][2] The C-terminal leucine of the HYLSTQSAL peptide aligns with this preference, suggesting it is a competent substrate for TAP-mediated transport.

Diagram: MHC Class I Antigen Presentation Pathway for EGFP(200-208)

Caption: Intracellular processing of EGFP for presentation by MHC-I.

Peptide Loading and MHC-I Stabilization

Inside the ER, the HYLSTQSAL peptide is loaded onto nascent H-2Kd heavy chains, which are held in a receptive conformation by the peptide-loading complex (PLC). The binding of the peptide stabilizes the MHC-I molecule, allowing its release from the PLC and subsequent transport to the cell surface via the Golgi apparatus.[6]

The H-2Kd molecule, like all MHC class I molecules, has a peptide-binding groove with specific pockets that accommodate certain amino acid side chains of the peptide, known as anchor residues. For H-2Kd, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9 for a 9-mer peptide).[6] The canonical H-2Kd binding motif favors a tyrosine (Y) at P2 and a hydrophobic residue (such as leucine, isoleucine, or valine) at P9.[6] The HYLSTQSAL peptide perfectly matches this motif with a tyrosine at P2 and a leucine at P9. The threonine at P5 is also considered a potential, albeit weaker, anchor residue for H-2Kd.[6] This strong fit explains the high stability of the HYLSTQSAL-H-2Kd complex and its immunodominance.

CD8+ T-Cell Recognition and Activation

Once the HYLSTQSAL-H-2Kd complex is displayed on the cell surface, it can be recognized by CD8+ T-cells bearing a complementary T-cell receptor (TCR). This interaction is the central event that triggers the adaptive immune response against EGFP-expressing cells.

The TCR-pMHC-I Interaction

The specificity of the CD8+ T-cell response is dictated by the precise molecular interactions between the TCR and the peptide-MHC complex. While a crystal structure of the TCR-HYLSTQSAL-H-2Kd complex is not available, computational modeling and studies of other TCR-pMHC interactions provide a framework for understanding this recognition.[14][15] The complementarity-determining regions (CDRs) of the TCR's alpha and beta chains form a binding surface that makes contact with both the presented peptide and the alpha-helices of the MHC molecule.[14]

A notable example of a TCR that recognizes this complex is found in the "JEDI" (Just EGFP Death Inducing) transgenic mouse model. These mice express a TCR that is specific for the EGFP(200-208) peptide presented by H-2Kd, making them a powerful tool for studying T-cell-mediated killing of EGFP-expressing cells.[16]

Downstream Signaling Cascade

The engagement of the TCR by the HYLSTQSAL-H-2Kd complex, along with co-stimulation from other receptor-ligand pairs (e.g., CD28-B7), initiates a cascade of intracellular signaling events within the T-cell.[9][17] This leads to the activation of key transcription factors such as NFAT, AP-1, and NF-κB.[9][18][19]

Diagram: CD8+ T-Cell Activation by EGFP(200-208)-H-2Kd

Caption: TCR engagement with pMHC-I initiates downstream signaling.

These transcription factors orchestrate a program of gene expression that results in:

-

Cytokine Production: Primarily Interferon-gamma (IFN-γ), a key cytokine that has antiviral and anti-tumor effects and enhances MHC expression on target cells.[18][20]

-

Proliferation: A rapid clonal expansion of the antigen-specific CD8+ T-cell population.

-

Differentiation into Cytotoxic T-Lymphocytes (CTLs): These CTLs are equipped with the machinery to directly kill target cells, primarily through the release of perforin and granzymes.

| Effector Molecule | Function in EGFP-Targeted Response |

| IFN-γ | Upregulates MHC-I on target cells, enhancing their recognition. Activates other immune cells. |

| Perforin | Forms pores in the target cell membrane. |

| Granzymes | Serine proteases that enter the target cell through perforin pores and induce apoptosis. |

Experimental Methodologies

The study of the CD8+ T-cell response to the EGFP(200-208) peptide relies on a set of well-established immunological assays.

In Vitro T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of antigen-specific T-cells in response to peptide stimulation.

Protocol:

-

Isolate splenocytes from a mouse immunized with an EGFP-expressing vector or from a TCR transgenic mouse (e.g., JEDI).

-

Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.[7][21]

-

Culture the CFSE-labeled splenocytes in the presence of varying concentrations of the HYLSTQSAL peptide (typically 0.1 to 10 µg/mL).[3]

-

After 3-5 days of culture, harvest the cells and stain them with fluorescently labeled antibodies against CD8.

-

Analyze the cells by flow cytometry. Proliferating CD8+ T-cells will show a stepwise dilution of the CFSE fluorescence.[8][21]

Intracellular Cytokine Staining (ICS) for IFN-γ